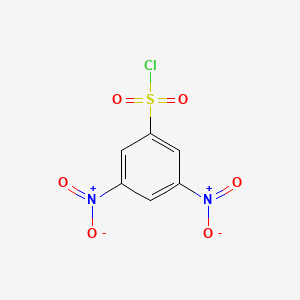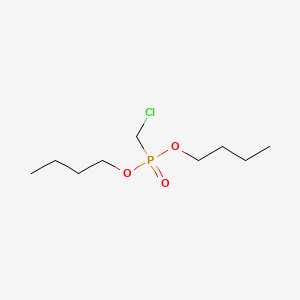
3,5-Dinitrobenzenesulfonyl chloride
Vue d'ensemble
Description
3,5-Dinitrobenzenesulfonyl chloride is a sulfonylating agent used for the preparation of crystalline sulfonamides and sulfonate esters . It’s not commercially available but can be easily prepared .
Synthesis Analysis
The compound can be prepared by a modified Sandmeyer reaction . This involves the diazotization of 3,5-dinitroaniline (0.25 mol) at -15°C in aqueous acetic acid/conc HCl, followed by addition to a saturated solution of SO2 in acetic acid . The product is precipitated by the addition of water, washed with water then diethyl ether, and dried under vacuum .Molecular Structure Analysis
The molecular formula of 3,5-Dinitrobenzenesulfonyl chloride is C6H3ClN2O6S . Its average mass is 266.616 Da and its monoisotopic mass is 265.940033 Da .Chemical Reactions Analysis
As a sulfonylating agent, 3,5-Dinitrobenzenesulfonyl chloride is used for the preparation of crystalline sulfonamides and sulfonate esters . These 3,5-dinitrobenzenesulfonate esters exhibit high reactivity in solvolysis reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 98.5°C to 102°C . It is soluble in acetic acid and pyridine, but insoluble in diethyl ether .Applications De Recherche Scientifique
Chemical Synthesis
3,5-Dinitrobenzenesulfonyl chloride is used in chemical synthesis . It’s a compound with the molecular weight of 266.62 . It’s a powder at room temperature and has a melting point of 100-102°C .
Organic Nonlinear Optical Materials
Benzimidazolium 3,5-dinitrobenzoate (BDB), synthesized using benzimidazole and 3,5-dintirobenzoic acid as starting materials, has been studied for its potential as an organic nonlinear optical material . These materials have applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics .
Crystal Growth
The solubility of BDB was measured, and single crystals were grown using acetone as a solvent . The crystal structure of BDB was confirmed using single crystal X-ray diffractions .
Photoconductivity Studies
The photo response property of BDB single crystal was studied using photoconductivity studies . This property is important in the development of photovoltaic devices.
Dielectric Measurement
The charge transport mechanism of BDB single crystals was analyzed using dielectric measurement . Understanding the dielectric properties of a material is crucial in the design of electronic devices.
Hardness Studies
Hardness studies reveal that BDB crystal shows the reverse indentation size effect . This property is important in understanding the mechanical behavior of the material.
Laser Damage Threshold
The laser damage threshold of the BDB compound was studied using a Nd:YAG laser of 532 nm wavelength . This property is important in the design of optical devices that are exposed to high-intensity laser light.
Nonlinear Parameters Measurement
Z-scan measurement was carried out on the grown BDB single crystal to measure the nonlinear parameters in third order . This property is important in the design of optical devices that operate under high-intensity light.
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Dinitrobenzenesulfonyl chloride . For instance, its reactivity might be enhanced in alkaline conditions or at elevated temperatures.
Safety and Hazards
3,5-Dinitrobenzenesulfonyl chloride is a reactive sulfonylating agent and should be avoided from contact with skin and mucous membranes . It can be stored at room temperature for prolonged periods when dried and kept free of moisture . It is classified as dangerous with hazard statements indicating that it is fatal if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
3,5-dinitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCLLCEBJUOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530736 | |
| Record name | 3,5-Dinitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzenesulfonyl chloride | |
CAS RN |
31206-25-4 | |
| Record name | 3,5-Dinitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)



![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)







![1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B3051062.png)